AMP423 is a chemical compound classified as a naphthyl derivative of 2-cyanoaziridine-1-carboxamide. It exhibits structural similarities to imexon, a known pro-oxidant anti-tumor agent. AMP423 has garnered attention for its potential as an anti-cancer therapeutic due to its enhanced cytotoxic potency compared to imexon, particularly in hematologic tumors. Its chemical formula is with a molecular weight of 287 g/mol and a melting point ranging from 98 to 100 degrees Celsius .
AMP423 was synthesized at the University of Arizona Chemical Synthesis Facility, where it was developed as part of ongoing research into cyanoaziridine analogs. The compound is classified under the broader category of anti-cancer agents, specifically targeting hematological malignancies such as multiple myeloma and B-cell lymphoma .
The synthesis of AMP423 involves the reaction of 2-cyanoaziridine with 1-naphthyl isocyanate in an inert solvent like toluene. The procedure requires cooling the reactants to maintain a temperature below 5 degrees Celsius during the reaction, which lasts for approximately one hour. Following the reaction, the mixture is allowed to stand overnight at refrigeration temperatures to facilitate crystallization. The resulting precipitate is collected, washed, and dried under vacuum. Purity is confirmed through combustion analysis and proton nuclear magnetic resonance spectroscopy .
AMP423 features a unique molecular structure characterized by its naphthyl group attached to a cyanoaziridine core. The compound's structural integrity is validated through various analytical techniques such as proton nuclear magnetic resonance spectroscopy, which confirms the expected chemical shifts corresponding to its molecular components. The compound's stability allows for indefinite storage at 4 degrees Celsius without significant degradation .
AMP423 undergoes various chemical reactions typical of cyanoaziridines, including nucleophilic additions and potential rearrangements. The presence of functional groups such as the cyano group allows for interactions with thiols and other nucleophiles, although these interactions may yield products that are less potent than the parent compound against tumor cells . The compound's reactivity profile suggests potential pathways for further derivatization or modification aimed at enhancing its therapeutic efficacy.
The mechanism of action for AMP423 involves inducing cell death through a combination of necrosis and apoptosis, primarily mediated by the generation of reactive oxygen species. Unlike imexon, which causes cell cycle arrest in the G2/M phase, AMP423 promotes accumulation in the S-phase of the cell cycle. This unique action profile contributes to its enhanced cytotoxic effects across various human cancer cell lines . In vivo studies have demonstrated significant tumor growth inhibition in models bearing human myeloma and lymphoma xenografts .
AMP423 exhibits several notable physical properties:
Chemical properties include its ability to form stable complexes with nucleophiles and undergo transformations typical for aziridine derivatives, making it versatile for further chemical modifications aimed at improving biological activity .
AMP423 holds promise as a therapeutic agent in oncology, particularly for treating hematological cancers such as multiple myeloma and B-cell lymphoma. Its potent anti-tumor activity in preclinical models positions it as a candidate for further clinical development. Additionally, its unique mechanism of action may provide insights into new treatment strategies that circumvent resistance mechanisms observed with existing therapies like imexon .
AMP423 (chemical name: 2-cyanoaziridine-[N-(1-naphthyl)]-1-carboxamide; CAS: 219501-57-2) belongs to a class of synthetic 2-cyanoaziridine-1-carboxamide derivatives first described in 1999. Its molecular formula is C₁₄H₁₁N₃O, with a molecular weight of 237.26 g/mol. The compound features a three-membered aziridine ring containing a cyano (-C≡N) group at the C2 position and a carboxamide linkage to a 1-naphthyl group. This naphthyl substituent confers significant lipophilicity, evidenced by a calculated octanol/water distribution coefficient (clog P) of 3.32. The increased lipophilicity differentiates AMP423 from earlier cyanoaziridine compounds like imexon (clog P ≈ -0.5) and correlates with enhanced membrane permeability and cytotoxic potency [1] [3] [4].
Structure-activity relationship (SAR) studies within this chemical class demonstrate a direct correlation between lipophilicity and cytotoxic activity. Modifications to the carboxamide moiety, particularly the incorporation of aromatic systems like naphthyl, significantly enhance anticancer potency compared to aliphatic or smaller aryl substituents. The intact aziridine ring and cyano group are essential for biological activity, as ring-opened analogs or derivatives lacking the cyano substituent show diminished efficacy [1] [3].
Table 1: Structural and Physicochemical Properties of AMP423 and Related Compounds
Property | AMP423 | Imexon | AMP454 (Control Analog) |
---|---|---|---|
Molecular Formula | C₁₄H₁₁N₃O | C₅H₆N₄O | C₁₃H₁₁N₃O |
Molecular Weight | 237.26 g/mol | 138.12 g/mol | 225.25 g/mol |
clog P | 3.32 | ~ -0.5 | Not reported |
Key Substituent | 1-Naphthyl | None (unsubstituted) | Phenyl |
Cytotoxic Potency | IC₅₀: 2-36 μM (72h) | IC₅₀: >100 μM in most lines | Lower than AMP423 |
Synthetic Route | Naphthyl isocyanate + 2-cyanoaziridine in toluene | Iminopyrrolidone derivative | Ethyleneimine + 1-naphthyl isocyanate |
AMP423 shares core structural motifs with the pro-oxidant antitumor agent imexon (4-imino-1,3-diazabicyclo[3.1.0]-hexanone). Both compounds contain the 2-cyanoaziridine pharmacophore, which enables binding to cellular thiols through two potential pathways: 1) classic aziridine ring-opening generating a carbonium ion, or 2) covalent interaction via the cyano group following iminopyrrolidone ring opening. This reactivity underpins their pro-oxidant mechanisms, involving depletion of reduced sulfhydryl groups (particularly glutathione) and generation of reactive oxygen species (ROS) [1] [3].
Despite structural similarities, key differences account for AMP423’s enhanced potency. The naphthyl group increases lipophilicity, improving cellular uptake and bioavailability. Mechanistic studies in human 8226/S myeloma cells reveal both shared and distinct pathways:
Table 2: Comparative Biological Activities of AMP423 and Imexon
Biological Parameter | AMP423 | Imexon |
---|---|---|
In Vitro IC₅₀ Range | 2–36 μM (72h, various cancer lines) | Often >100 μM |
Sulfhydryl Reduction | Yes (dose-dependent) | Yes |
ROS Generation | Significant increase | Significant increase |
Cell Cycle Arrest | S-phase accumulation | G₂/M arrest |
Protein Synthesis Inhibition | Confirmed | Confirmed |
In Vivo Myeloma TGI (8226/S) | 33.3% (P=0.03) | Less active in hematologic models |
In Vivo Lymphoma TGI (SU-DHL-6) | 82% (P=0.01) | Minimal activity reported |
Myelosuppression (Mice) | Not observed | Not observed |
AMP423 emerged from systematic structure-activity studies at the University of Arizona in the late 1990s, aiming to overcome limitations of the parent compound imexon. While imexon showed preclinical activity in solid tumors (e.g., pancreatic carcinoma, melanoma), its poor distribution into bone marrow and limited potency against hematologic malignancies hindered development for blood cancers. The discovery of AMP423 was reported in 1999 alongside other 2-cyanoaziridine analogs, with initial characterization showing markedly improved cytotoxicity across the NCI-60 cancer cell line panel [1] [3] [4].
Preclinical development focused on hematologic malignancies based on its unique distribution properties. In SCID mouse models:
Pharmacokinetic studies in non-tumor-bearing mice confirmed favorable tissue distribution without myelosuppression—a critical advantage over conventional hematologic cancer therapies. This profile positioned AMP423 as a second-generation pro-oxidant agent specifically targeting hematologic tumors, bridging the gap between early imexon studies and modern targeted therapies [1] [3] [6].
AMP423’s evaluation coincided with advances in preclinical cancer models. While early studies relied on cell line-derived xenografts (CDX) like 8226/S, the field increasingly adopted patient-derived xenografts (PDX) to better mimic human tumor heterogeneity. AMP423 demonstrated activity in conventional CDX models, but its potential in PDX models of hematologic malignancies remains unexplored, representing a future research direction aligned with contemporary translational oncology approaches [6] [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: